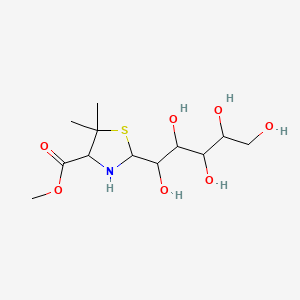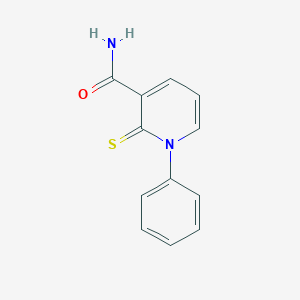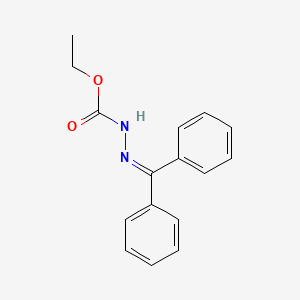![molecular formula C16H15NO2 B14002116 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol](/img/structure/B14002116.png)
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a hydroxyl group attached to a methylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-oxazoline with 5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives of the oxazole ring.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]quinoline
- 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine
Uniqueness
2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C16H15NO2 |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
5-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-11-7-8-13(15(18)9-11)16-17-14(10-19-16)12-5-3-2-4-6-12/h2-9,14,18H,10H2,1H3/t14-/m1/s1 |
Clé InChI |
YHEYICCMSGXSRF-CQSZACIVSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3)O |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC(CO2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-dihydro-2H-pyrrol-5-yl)phenoxy]-N,N-diethylethanamine;hydrochloride](/img/structure/B14002037.png)

![2-bromo-N-(2-bromoethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14002039.png)
![n-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B14002041.png)


![3-(5-Bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B14002062.png)
![Diethyl 2-[[4-[(2,4-diamino-5-methylquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B14002070.png)

![4-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]benzonitrile](/img/structure/B14002077.png)




